molecular formula C12H17Cl2N3O2 B2898474 methyl 2-amino-3-(1H-1,3-benzodiazol-1-yl)-2-methylpropanoate dihydrochloride CAS No. 2137703-17-2

methyl 2-amino-3-(1H-1,3-benzodiazol-1-yl)-2-methylpropanoate dihydrochloride

Cat. No. B2898474
M. Wt: 306.19
InChI Key: BMSIUPOJHCBJCV-UHFFFAOYSA-N
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Description

Methyl 2-amino-3-(1H-1,3-benzodiazol-1-yl)-2-methylpropanoate dihydrochloride, also known as JNJ-42153605, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It is a selective and potent antagonist of the metabotropic glutamate receptor 2 (mGluR2), which has been implicated in various neurological and psychiatric disorders.

Mechanism Of Action

Methyl 2-amino-3-(1H-1,3-benzodiazol-1-yl)-2-methylpropanoate dihydrochloride is a selective antagonist of the mGluR2 receptor, which is a member of the G protein-coupled receptor family. The mGluR2 receptor is primarily expressed in the presynaptic terminals of glutamatergic neurons and regulates the release of glutamate, the primary excitatory neurotransmitter in the brain. By blocking the mGluR2 receptor, methyl 2-amino-3-(1H-1,3-benzodiazol-1-yl)-2-methylpropanoate dihydrochloride reduces the release of glutamate, which can lead to a decrease in excitatory neurotransmission and an overall reduction in neuronal activity.

Biochemical And Physiological Effects

Methyl 2-amino-3-(1H-1,3-benzodiazol-1-yl)-2-methylpropanoate dihydrochloride has been shown to have a number of biochemical and physiological effects in preclinical models. It has been shown to reduce anxiety-like behavior in rodents, as well as improve depressive-like behavior and cognitive function. Additionally, it has been shown to reduce the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the regulation of stress responses. methyl 2-amino-3-(1H-1,3-benzodiazol-1-yl)-2-methylpropanoate dihydrochloride has also been shown to reduce the release of dopamine in the nucleus accumbens, which is involved in the regulation of reward and motivation.

Advantages And Limitations For Lab Experiments

One advantage of methyl 2-amino-3-(1H-1,3-benzodiazol-1-yl)-2-methylpropanoate dihydrochloride is its selectivity for the mGluR2 receptor, which reduces the potential for off-target effects. Additionally, it has been shown to have good oral bioavailability and a long half-life, which makes it suitable for use in animal models. However, one limitation of methyl 2-amino-3-(1H-1,3-benzodiazol-1-yl)-2-methylpropanoate dihydrochloride is its relatively low solubility, which can make it difficult to formulate for in vivo studies. Additionally, its potency may make it difficult to achieve therapeutic doses in humans.

Future Directions

There are several future directions for research on methyl 2-amino-3-(1H-1,3-benzodiazol-1-yl)-2-methylpropanoate dihydrochloride. One potential area of investigation is its potential for the treatment of anxiety, depression, and schizophrenia in humans. Additionally, it may be useful in the treatment of cognitive disorders such as Alzheimer's disease. Further research is also needed to fully understand the mechanism of action of methyl 2-amino-3-(1H-1,3-benzodiazol-1-yl)-2-methylpropanoate dihydrochloride and its effects on neuronal activity and neurotransmitter release. Finally, the development of more potent and selective mGluR2 antagonists may lead to the discovery of new therapeutic agents for the treatment of neurological and psychiatric disorders.

Synthesis Methods

The synthesis of methyl 2-amino-3-(1H-1,3-benzodiazol-1-yl)-2-methylpropanoate dihydrochloride involves the reaction of 2-amino-3-(1H-1,3-benzodiazol-1-yl)-2-methylpropanoic acid with methyl chloroformate in the presence of a base. The resulting compound is then treated with hydrochloric acid to obtain the dihydrochloride salt. The overall yield of the synthesis is around 30%, and the purity of the final product is typically greater than 99%.

Scientific Research Applications

Methyl 2-amino-3-(1H-1,3-benzodiazol-1-yl)-2-methylpropanoate dihydrochloride has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have anxiolytic, antidepressant, and antipsychotic effects in preclinical models, suggesting that it may be useful in the treatment of anxiety, depression, and schizophrenia. Additionally, it has been shown to improve cognitive function in animal models, indicating that it may have potential for the treatment of cognitive disorders such as Alzheimer's disease.

properties

IUPAC Name

methyl 2-amino-3-(benzimidazol-1-yl)-2-methylpropanoate;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O2.2ClH/c1-12(13,11(16)17-2)7-15-8-14-9-5-3-4-6-10(9)15;;/h3-6,8H,7,13H2,1-2H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMSIUPOJHCBJCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1C=NC2=CC=CC=C21)(C(=O)OC)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 2-amino-3-(1H-1,3-benzodiazol-1-yl)-2-methylpropanoate dihydrochloride

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